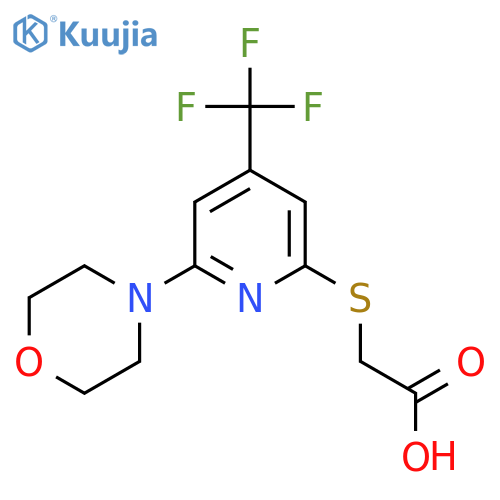Cas no 1053659-69-0 ((6-Morpholin-4'-yl-4-(trifluoromethyl)-pyridin-2-ylsulfanyl)acetic acid)

1053659-69-0 structure
商品名:(6-Morpholin-4'-yl-4-(trifluoromethyl)-pyridin-2-ylsulfanyl)acetic acid
CAS番号:1053659-69-0
MF:C12H13F3N2O3S
メガワット:322.303432226181
MDL:MFCD11052359
CID:4679083
(6-Morpholin-4'-yl-4-(trifluoromethyl)-pyridin-2-ylsulfanyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- (6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid
- (6-Morpholin-4'-yl-4-(trifluoromethyl)-pyridin-2-ylsulfanyl)acetic acid
-
- MDL: MFCD11052359
- インチ: 1S/C12H13F3N2O3S/c13-12(14,15)8-5-9(17-1-3-20-4-2-17)16-10(6-8)21-7-11(18)19/h5-6H,1-4,7H2,(H,18,19)
- InChIKey: RHOZADCTJYEJGJ-UHFFFAOYSA-N
- ほほえんだ: S(CC(=O)O)C1=CC(C(F)(F)F)=CC(=N1)N1CCOCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 364
- トポロジー分子極性表面積: 88
(6-Morpholin-4'-yl-4-(trifluoromethyl)-pyridin-2-ylsulfanyl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M114215-500mg |
(6-Morpholin-4'-yl-4-(trifluoromethyl)-pyridin-2-ylsulfanyl)acetic acid |
1053659-69-0 | 500mg |
$ 845.00 | 2022-06-02 | ||
| TRC | M114215-250mg |
(6-Morpholin-4'-yl-4-(trifluoromethyl)-pyridin-2-ylsulfanyl)acetic acid |
1053659-69-0 | 250mg |
$ 510.00 | 2022-06-02 | ||
| abcr | AB301878-1 g |
(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid, 95%; . |
1053659-69-0 | 95% | 1 g |
€292.10 | 2023-07-20 | |
| abcr | AB301878-5g |
(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid, 95%; . |
1053659-69-0 | 95% | 5g |
€970.40 | 2025-02-17 | |
| abcr | AB301878-5 g |
(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid, 95%; . |
1053659-69-0 | 95% | 5 g |
€970.40 | 2023-07-20 | |
| abcr | AB301878-1g |
(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid, 95%; . |
1053659-69-0 | 95% | 1g |
€292.10 | 2025-02-17 |
(6-Morpholin-4'-yl-4-(trifluoromethyl)-pyridin-2-ylsulfanyl)acetic acid 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
1053659-69-0 ((6-Morpholin-4'-yl-4-(trifluoromethyl)-pyridin-2-ylsulfanyl)acetic acid) 関連製品
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1053659-69-0)(6-Morpholin-4'-yl-4-(trifluoromethyl)-pyridin-2-ylsulfanyl)acetic acid

清らかである:99%/99%
はかる:1g/5g
価格 ($):173.0/575.0